Ethyl Fingolimod Hydrochloride
CAS No.: 162361-23-1
Cat. No.: VC0107934
Molecular Formula: C₂₁H₃₈ClNO₂
Molecular Weight: 371.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162361-23-1 |
|---|---|
| Molecular Formula | C₂₁H₃₈ClNO₂ |
| Molecular Weight | 371.98 |
Introduction
Chemical Properties and Structural Characteristics
Molecular Composition and Solubility
Ethyl Fingolimod Hydrochloride is characterized by its molecular formula C₂₁H₃₈ClNO₂, with a molecular weight of 371.99 g/mol . Structurally, it differs from Fingolimod through an ethyl substitution, which may influence its physicochemical behavior.
Solubility Profile:
The compound exhibits limited solubility in aqueous buffers. For optimal dissolution, it is recommended to first dissolve it in ethanol and then dilute with the desired aqueous buffer (e.g., PBS at pH 7.2) . This method achieves a solubility of approximately 0.2 mg/mL in a 1:1 ethanol:PBS solution .
| Property | Value/Description |
|---|---|
| CAS Number | 162361-23-1 |
| Molecular Formula | C₂₁H₃₈ClNO₂ |
| Molecular Weight | 371.99 g/mol |
| Solubility in Ethanol | High |
| Solubility in Aqueous Buffers | Low (requires ethanol pre-treatment) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of Ethyl Fingolimod Hydrochloride involves multi-step reactions, as outlined in patent literature . Key steps include:
-
Starting Material Preparation: The process begins with 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, a precursor to Fingolimod derivatives.
-
Ethylation: Introduction of the ethyl group through alkylation or nucleophilic substitution reactions.
-
Hydrochloride Salt Formation: Conversion of the free base to the hydrochloride salt using hydrochloric acid.
-
Purification: Crystallization and filtration to achieve high purity (>99.9% as per HPLC analysis) .
Key Advantages of the Process:
-
Avoidance of column chromatography, reducing production costs and environmental impact .
-
Selective hydrogenation to enrich para-substituted regioisomers, ensuring consistent product quality .
Pharmacological Profile and Mechanisms of Action
S1P Receptor Modulation
Ethyl Fingolimod Hydrochloride, like its parent compound Fingolimod, acts as a prodrug. Upon phosphorylation, it binds to S1P receptors, particularly S1P₁, S1P₃, S1P₄, and S1P₅, leading to receptor internalization and desensitization . This modulation disrupts lymphocyte trafficking, reducing autoimmune inflammation in conditions like multiple sclerosis.
Key Mechanistic Insights:
-
Lymphocyte Sequestration: Phosphorylated Ethyl Fingolimod traps lymphocytes in lymph nodes, preventing their migration to inflammatory sites .
-
Macrophage Polarization: Promotes the anti-inflammatory M2 macrophage phenotype, mitigating CNS inflammation.
-
Cytotoxic T-Cell Suppression: The unphosphorylated form impairs CD8 T-cell function, enhancing therapeutic efficacy in autoimmune diseases.
Analytical Characterization and Quality Control
| Parameter | Specification |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient of organic solvents |
| Detection Wavelength | UV-Vis (e.g., 210 nm) |
| Resolution | >2.0 between main peak and impurities |
| Purity Threshold | >99.5% (HPLC) |
Critical Impurities:
-
Heptyl Impurity: A regioisomer formed during synthesis.
-
N-Methyl Impurity: A byproduct of alkylation reactions.
| Compound | Key Structural Feature | Primary Indication |
|---|---|---|
| Fingolimod | No ethyl group | Multiple sclerosis |
| Siponimod | Different side chain (isoxazole) | Secondary progressive MS |
| Ozanimod | Hydroxyl group substitution | Relapsing MS |
| Ethyl Fingolimod | Ethyl substitution | Preclinical autoimmune models |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume